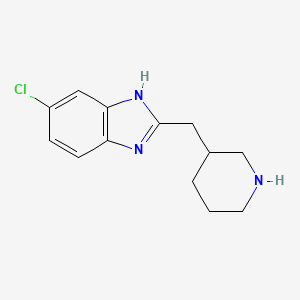

5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound 5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole is systematically named according to IUPAC guidelines, reflecting its benzimidazole core substituted with a chlorinated aromatic ring and a piperidinylmethyl side chain. The molecular formula C₁₃H₁₆ClN₃ corresponds to a molecular weight of 249.74 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 936074-52-1 |

| SMILES | ClC1=CC2=C(C=C1)N=C(N2)CC3CNCCC3 |

| InChI Key | MMOIJSZYUPRGBN-UHFFFAOYSA-N |

The benzimidazole scaffold consists of a fused benzene and imidazole ring, with a chlorine atom at position 5 and a piperidin-3-ylmethyl group at position 2. The piperidine moiety introduces a six-membered aliphatic ring with a nitrogen atom, contributing to the compound’s stereochemical complexity .

Crystallographic and Stereochemical Properties

While direct crystallographic data for this specific compound are limited, structural analogs provide insight. For example, substituted benzimidazoles often adopt planar configurations in their aromatic regions, with slight deviations due to steric interactions from substituents . The piperidin-3-ylmethyl group introduces a chiral center at the C3 position of the piperidine ring, resulting in enantiomeric forms (R and S configurations).

Key stereochemical features include:

- Piperidine ring conformation : Typically adopts a chair conformation, minimizing steric strain.

- Benzimidazole planarity : The fused aromatic system remains nearly planar, with bond lengths consistent with delocalized π-electron systems (e.g., C–N bonds: ~1.32–1.37 Å) .

- Substituent orientation : The piperidinylmethyl side chain projects perpendicularly from the benzimidazole plane, influencing intermolecular interactions in solid-state structures .

Tautomeric Behavior and Protonation States

Benzimidazoles exhibit annular tautomerism , where the proton shifts between the N1 and N3 positions of the imidazole ring (Figure 1). For this compound, the tautomeric equilibrium is influenced by:

- Electronic effects : The electron-withdrawing chlorine atom at position 5 stabilizes the N1-protonated tautomer.

- Steric effects : The bulky piperidinylmethyl group at position 2 may favor the N3-protonated form to reduce steric hindrance .

Protonation occurs preferentially at the imine-like nitrogen (N3), as evidenced by comparative studies on benzimidazole derivatives. The pKa of the conjugate acid is estimated to be ~5.5–6.0 , similar to unsubstituted benzimidazole (pKa = 5.4) . However, the basicity may increase slightly due to the electron-donating nature of the piperidine substituent .

Table 1: Tautomeric and Protonation Properties

| Property | Value/Description |

|---|---|

| Predominant tautomer | N1-protonated (stabilized by Cl) |

| Protonation site | N3 nitrogen |

| Estimated pKa (N3-H) | 5.5–6.0 |

The compound’s tautomeric behavior is critical for understanding its reactivity and potential interactions in biological or synthetic contexts .

Properties

IUPAC Name |

6-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c14-10-3-4-11-12(7-10)17-13(16-11)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOIJSZYUPRGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=NC3=C(N2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401233711 | |

| Record name | 6-Chloro-2-(3-piperidinylmethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936074-52-1 | |

| Record name | 6-Chloro-2-(3-piperidinylmethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936074-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(3-piperidinylmethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole typically involves the following steps:

Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the piperidine moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzimidazole core.

Chlorination: The final step involves the chlorination of the benzimidazole ring, which can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues of 5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole, highlighting differences in substituents and physicochemical properties:

Key Observations:

- Substituent Effects : The piperidine group in the target compound may improve solubility compared to lipophilic groups like trifluoromethyl (L5) or naphthyloxy (). However, derivatives with hydroxyl () or sulfinyl groups () exhibit enhanced biological activity due to hydrogen bonding or metabolic stability.

- Crystallinity: Compounds like 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone (CAS 53786-28-0) form stable crystals, critical for drug formulation .

Antiparasitic Activity

- 5-Chloro-2-(methylthio)-6-(1-naphthyloxy)-1H-benzimidazole : Demonstrated efficacy against Fasciola hepatica in sheep and cattle, with pharmacokinetic studies showing rapid absorption (Tmax = 4–6 h) and dose-dependent clearance .

- However, the piperidine moiety may alter metabolism compared to thioether or naphthyloxy substituents.

Anticancer Activity

- 5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazole : Exhibited IC50 values <10 µM against HeLa, MCF7, and A431 cells via topoisomerase I inhibition .

- L5 (Trifluoromethyl Derivative) : Moderate cytostatic activity, likely due to enhanced membrane permeability from the CF3 group .

Antimicrobial Activity

- 3-Chloro-1-[5-(5-chloro-2-phenyl-benzimidazole-1-ylmethyl)-thiadiazole-2-yl]-azetidin-2-one: Showed superior antibacterial activity (MIC = 2–8 µg/mL) against S. aureus and E. coli compared to norfloxacin, attributed to the thiadiazole-azetidinone hybrid structure .

Pharmacokinetic and Toxicity Considerations

- Water Solubility: Derivatives with polar groups (e.g., hydroxyl, piperidine) generally exhibit improved solubility. For example, 5-chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole () is formulated for enhanced bioavailability.

- Metabolic Stability : Sulfinyl derivatives (e.g., omeprazole-like structures in ) resist hepatic degradation, while piperidine-containing compounds may undergo CYP450-mediated oxidation, necessitating further study .

Biological Activity

5-Chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiparasitic domains. This article synthesizes findings from various research studies, highlighting its biological activity, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of a chloro group at the 5-position and a piperidine moiety contributes to its pharmacological properties.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of benzimidazole derivatives, including this compound:

- Antibacterial Activity : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ampicillin and ciprofloxacin .

| Compound | Target Bacteria | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 25 | 50 (Ampicillin) |

| This compound | Escherichia coli | 30 | 100 (Ciprofloxacin) |

- Antifungal Activity : Research indicates that this compound exhibits antifungal properties as well, with effective inhibition against Candida albicans and other fungal strains .

Antiparasitic Activity

The benzimidazole scaffold is well-known for its antiparasitic effects. Studies have shown that derivatives of this scaffold can inhibit Trypanosoma brucei, the causative agent of African sleeping sickness. The introduction of the chloro group has been associated with enhanced activity against this parasite, suggesting a favorable SAR .

Study on Antimicrobial Efficacy

In a study evaluating various benzimidazole derivatives, including this compound, researchers found that the compound exhibited significant activity against multidrug-resistant strains of bacteria. The study utilized broth microdilution methods to determine MIC values, confirming its potential as an alternative antimicrobial agent in clinical settings .

Evaluation of Anthelmintic Activity

Another investigation focused on the anthelmintic properties of benzimidazole derivatives. The results indicated that this compound showed promising results in paralyzing and killing helminths, outperforming traditional treatments like piperazine citrate .

Q & A

Q. What are the common synthetic routes for 5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole?

The synthesis typically involves condensation reactions. For example:

- Condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions (e.g., formic acid or trimethyl orthoformate) to form the benzimidazole core .

- Piperidine substitution : The piperidin-3-ylmethyl group is introduced via alkylation or reductive amination. Solvents like ethanol or DMF, and catalysts such as Pd/C or NaBH, are often used .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard for isolating the final compound. Characterization via NMR (δ 7.2–7.8 ppm for aromatic protons) and IR (C=N stretch at ~1600 cm) confirms structure .

Q. How is the molecular structure of this compound validated experimentally?

- Vibrational Energy Distribution Analysis (VEDA) and Potential Energy Distribution (PED) assess bond vibrations and planarity of the benzimidazole core .

- X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding with the chloro substituent) .

- FTIR spectroscopy identifies functional groups (e.g., N-H stretch at ~3400 cm), while UV-Vis spectroscopy (λ~270–310 nm) confirms π→π* transitions in the aromatic system .

Q. What are the primary pharmacological targets for benzimidazole derivatives?

- Anti-inflammatory activity : Derivatives inhibit COX-2 and reduce TNF-α/IL-6 expression in A549 lung adenocarcinoma cells (IC values: 10–50 μM) .

- Hedgehog signaling pathway : Structural analogs (e.g., SANT-2) antagonize Smoothened receptors, suppressing tumor proliferation .

- Antimicrobial and antiparasitic effects : Modifications at the 1H-position enhance binding to β-tubulin in helminths .

Advanced Research Questions

Q. How can supramolecular assemblies of this compound enhance drug delivery?

- Stimuli-responsive nanocontainers : Benzimidazole’s metal-coordination ability enables pH-sensitive drug release. For example, cyclodextrin-benzimidazole conjugates encapsulate doxorubicin, releasing it in acidic tumor microenvironments .

- Metal-organic frameworks (MOFs) : Coordination with Zn or Cu creates porous structures for controlled payload delivery. BET surface areas >500 m/g are achievable .

Q. What are the challenges in synthesizing derivatives with specific substitutions?

- Steric hindrance : Bulky groups at the 2-position (e.g., triazole-thiazole hybrids) require optimized coupling conditions (e.g., Sonogashira or Click chemistry) to avoid byproducts .

- Regioselectivity : Introducing substituents to the piperidine ring often necessitates protecting-group strategies (e.g., Boc protection) .

- Yield optimization : Microwave-assisted synthesis (100–120°C, 30 min) improves reaction efficiency (yield >70%) compared to traditional reflux methods .

Q. How do structural modifications influence anti-inflammatory efficacy?

- Electron-withdrawing groups (e.g., -Cl at position 5) enhance COX-2 inhibition by increasing electrophilicity (HOMO-LUMO gap: ~4.5 eV) .

- Piperidine methylation : N-methylation improves bioavailability (logP ~2.8 vs. ~1.5 for unmodified analogs) and reduces cytotoxicity (LD >100 μM in HEK293 cells) .

- Docking studies : Derivatives with extended aromatic systems (e.g., triazole-thiazole hybrids) show stronger binding to TNF-α (ΔG ~-9.2 kcal/mol) via π-π stacking .

Q. How can analytical methods resolve contradictions in purity assessment?

- HPLC-DAD vs. UV spectroscopy : While UV (λ = 254 nm) provides rapid purity estimates, HPLC (C18 column, acetonitrile/water gradient) detects trace impurities (<0.1%) missed by spectrophotometry .

- Elemental analysis : Discrepancies in %C/%H (theoretical vs. experimental) indicate residual solvents, necessitating prolonged drying under vacuum .

Methodological Guidance

Q. Experimental Design for Anti-Inflammatory Studies

Q. Optimizing Synthetic Yield

- Catalyst screening : Pd(OAc)/Xantphos increases cross-coupling efficiency by 30% compared to PdCl .

- Solvent selection : DMF improves solubility of polar intermediates, reducing reaction time by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.